molecular formula C6H6ClNO2 B1301098 3,5-Dimethylisoxazole-4-carbonyl chloride CAS No. 31301-45-8

3,5-Dimethylisoxazole-4-carbonyl chloride

Cat. No. B1301098
CAS RN: 31301-45-8
M. Wt: 159.57 g/mol
InChI Key: MPYGFFPGJMGVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisoxazole-4-carbonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to isoxazole derivatives, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These derivatives are of interest due to their potential applications in various chemical reactions and their presence in biologically active molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those related to this compound, can be achieved through various methods. For instance, 3,5-dimethylisoxazole can be alkylated to produce 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, as demonstrated in one study . Additionally, 3,5-dimethyl-4-iodoisoxazole has been shown to undergo palladium-catalyzed coupling with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into 3-aryl-2,4-pentanediones .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using computational methods. Density functional theory (DFT) calculations have been employed to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties of compounds such as 3,5-dimethylisoxazole and its chloromethyl derivative . These studies provide valuable insights into the molecular structure and potential reactivity of these compounds.

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. For example, 3,5-dimethylisoxazole has been reported to react with carbonyl compounds to yield various products depending on the reaction conditions and the nature of the carbonyl compound . The reaction with methyl benzoate, for instance, produces 3-methyl-5-(benzoylmethyl)isoxazole, while reactions with ketones and aldehydes give 3-methyl-5-(2-hydroxyalkyl)isoxazoles. These reactions are regiospecific and can be further manipulated to produce alkoxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties and local reactivity descriptors of these compounds . For example, the molecular electrostatic potential and the hyperpolarizability of these molecules have been calculated, indicating differences in reactivity and nonlinear optical activity upon structural modification, such as the addition of a chloromethyl group .

Scientific Research Applications

Photoisomerization Studies

The photochemistry of 3,5-dimethylisoxazole, a related compound, has been extensively studied. Through UV laser-induced low-temperature matrix isolation and spectroscopic analysis, researchers have elucidated the photoisomerization process involving this compound. This research has enabled the characterization of elusive intermediates like nitrile ylide, an intermediate in isoxazole-oxazole photoisomerization, and provided insights into the structural nature of these intermediates (Nunes, Reva, & Fausto, 2013).

Application in Organic Synthesis

3,5-Dimethyl-4-iodoisoxazole, a variant of 3,5-dimethylisoxazole, demonstrates its utility in organic synthesis. It undergoes palladium-catalyzed coupling with arylboronic acids and organostannanes, forming 4-aryl-3,5-dimethylisoxazoles. This process is a significant example of utilizing the unique nature of the isoxazole ring in synthetic chemistry (Labadie, 1994).

Alkylation Processes

The alkylation of 3,5-dimethylisoxazole has been explored, showing the compound's capacity to undergo reactions with sodium amide in liquid ammonia. This process yields isoxazoles with varying alkyl groups, contributing to the diversity of synthetic pathways in organic chemistry (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analyses of 3,5-dimethylisoxazole and its chloromethyl derivative have been conducted. These studies include vibrational analysis, electronic properties, and chemical shifts, providing a comprehensive understanding of these compounds at a molecular level (Kavitha & Velraj, 2016).

Reaction with Carbonyl Compounds

Research on the reaction of 3,5-dimethylisoxazole with various carbonyl compounds has shown the formation of different derivatives, illustrating the compound's reactivity and potential for creating diverse organic molecules (Kashima, Uemori, Tsuda, & Omote, 1976).

Safety and Hazards

3,5-Dimethylisoxazole-4-carbonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It has been suggested that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .

Mode of Action

3,5-Dimethylisoxazole-4-carbonyl chloride is an ester that hydrolyzes in aqueous solutions by the action of water . This hydrolysis could potentially lead to the release of active metabolites that interact with its targets.

Biochemical Pathways

Given its potential interaction with dna damage repair mechanisms , it might influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Its hydrolysis in aqueous solutions suggests that it might be metabolized in the body, potentially affecting its bioavailability.

Result of Action

It has been shown to have therapeutic potential for treating myasthenia gravis and other neuromuscular disorders , suggesting that it might have effects on nerve signal transmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area , indicating that air circulation might affect its stability or efficacy. Additionally, it causes severe skin burns and eye damage, and may cause respiratory irritation , suggesting that protective measures should be taken when handling this compound.

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGFFPGJMGVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371242
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31301-45-8
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisoxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylisoxazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylisoxazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3,5-Dimethylisoxazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.